N-(quinolin-6-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-quinolin-6-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-8-16-9-6-11)18-13-3-4-14-12(10-13)2-1-7-17-14/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWOTSHXWAFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylation
The aminocarbonylation of 6-iodoquinoline with pyridin-4-amine represents a direct route to N-(quinolin-6-yl)pyridine-4-carboxamide. This method leverages palladium catalysts, such as Pd(OAc)₂, in the presence of ligands like Xantphos, under carbon monoxide (CO) pressure. The reaction proceeds via a double CO insertion mechanism, forming the desired carboxamide.
Optimization Parameters :
-
CO Pressure : At 30 bar, the reaction favors the formation of 2-ketocarboxamides, while atmospheric pressure yields a mixture of carboxamides and ketoamides.
-
Temperature : Elevated temperatures (90–120°C) enhance reaction rates but may necessitate shorter reaction times to avoid decomposition.
-
Solvent System : Tetrahydrofuran (THF) or toluene is preferred for their compatibility with palladium complexes.
Procedure :
-
Combine 6-iodoquinoline (1.0 equiv), pyridin-4-amine (1.2 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in THF.
-
Pressurize with CO (30 bar) and heat at 90°C for 12 hours.
-
Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 68–75% under optimized conditions.
Acid Chloride-Mediated Coupling
Synthesis of Quinoline-6-Carbonyl Chloride
The activation of quinoline-6-carboxylic acid to its acid chloride is a critical precursor step. Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) efficiently converts the carboxylic acid to the reactive acyl chloride.
Procedure :
Amide Bond Formation with Pyridin-4-Amine
The acyl chloride reacts with pyridin-4-amine in the presence of a base, such as triethylamine (Et₃N), to form the target carboxamide.
Procedure :
-
Dissolve quinoline-6-carbonyl chloride (1.0 equiv) and pyridin-4-amine (1.5 equiv) in DCM.
-
Add Et₃N (2.0 equiv) dropwise at 0°C and stir at room temperature for 6 hours.
-
Wash with water, dry over MgSO₄, and recrystallize from ethanol.
Yield : 82–89% after recrystallization.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Formation
A Wang resin-functionalized quinoline-6-carboxylic acid derivative allows for iterative amide coupling. This method is advantageous for parallel synthesis and combinatorial libraries.
Procedure :
-
Immobilize quinoline-6-carboxylic acid onto Wang resin using DIC/HOBt activation.
-
Treat with pyridin-4-amine (2.0 equiv) and DIPEA in DMF for 24 hours.
-
Cleave the product from the resin with trifluoroacetic acid (TFA)/DCM (1:1).
Yield : 70–78% with >95% purity (HPLC).
Comparative Analysis of Synthetic Routes
Key Observations :
-
The acid chloride method offers superior yields and simplicity but requires stringent handling of corrosive reagents.
-
Aminocarbonylation is scalable for industrial applications but demands specialized equipment for CO handling.
-
Solid-phase synthesis, while lower yielding, enables rapid diversification for structure-activity relationship (SAR) studies.
Crystallization and Polymorph Control
Solvent-Antisolvent Crystallization
Crystalline purity is achieved using solvent-antisolvent systems. For example, dissolving the crude product in ethanol and adding cold dichloromethane induces crystallization.
Procedure :
-
Dissolve this compound in hot ethanol.
-
Add cold DCM (0–5°C) dropwise until cloudiness appears.
Characterization :
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-6-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
N-(quinolin-6-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The compound’s quinoline-pyridine scaffold is shared with several analogs, but substitutions critically alter properties:
Key Observations :
- Extended Aromatic Systems: HAK’s quinoxaline-indole scaffold increases molecular weight and lipophilicity, likely impacting blood-brain barrier permeability compared to the simpler quinoline-pyridine system .
- Sulfonamide vs. Carboxamide : The sulfonamide group in ’s compound introduces stronger hydrogen-bonding capacity and acidity, which may enhance receptor affinity but alter metabolic stability .
Route Efficiency and Yield
Synthesis of quinoline-carboxamide derivatives often employs modular approaches, as seen in ’s "Route B" for acrylamide-linked analogs .
Key Insights :
Pharmacokinetic and Pharmacodynamic Profiles
Substituents influence logP, solubility, and target engagement:
Critical Analysis :
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(quinolin-6-yl)pyridine-4-carboxamide derivatives?
Synthesis typically involves coupling reactions between pyridine-4-carboxylic acid derivatives and quinolin-6-amine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by amide bond formation under mild conditions (e.g., room temperature, dichloromethane solvent). Optimization of reaction time and stoichiometry is critical to achieving yields >70% . Catalysts like palladium may enhance coupling efficiency in complex substitutions .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound class?
X-ray crystallography provides definitive 3D conformation data, particularly for identifying torsional angles between the quinoline and pyridine moieties. For dynamic analysis, - and -NMR can detect electronic environments of aromatic protons and carboxamide groups, with chemical shifts (e.g., δ 8.5–9.0 ppm for quinoline protons) aiding in structural validation. SHELX software is widely used for crystallographic refinement .
Q. What biological activities are associated with this compound analogs?
Common activities include anticancer and antimicrobial properties, often linked to substituent effects. For example:
- Fluorine or chlorine at the phenyl ring enhances target binding via halogen bonding .
- Cyclopropyl groups improve metabolic stability by reducing oxidative degradation . Standard assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are used to evaluate efficacy .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or plasma stability). Strategies include:
- Structural modification : Introducing hydrophilic groups (e.g., morpholine) to enhance solubility .
- Prodrug design : Masking the carboxamide with ester groups to improve bioavailability .
- Metabolic profiling : Using LC-MS to identify degradation pathways and refine substituents .
Q. What computational methods are effective in predicting binding modes of quinoline-pyridine hybrids?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., kinase domains) can prioritize compounds for synthesis. MD simulations (>100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding . Electrostatic potential maps further guide substituent placement to optimize interactions .
Q. How do reaction conditions influence regioselectivity in multi-step syntheses?
Example: In cyclization reactions, solvent polarity (e.g., DMF vs. THF) and temperature control regioselectivity. For instance, DMF at 80°C favors formation of the pyrazolo[3,4-b]pyridine core over competing isomers . Microwave-assisted synthesis reduces side reactions by achieving uniform heating, improving yields by 15–20% compared to conventional methods .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC ensures consistent intermediate purity .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., catalyst loading, pH) to minimize impurities .
Data Contradiction Analysis
Q. Why do similar analogs exhibit divergent activity profiles despite minor structural differences?
Subtle changes (e.g., pyridine vs. pyrimidine ) alter electron density, affecting target binding. For example:
- Pyridine-4-carboxamide derivatives show stronger π-π stacking with tyrosine kinases than pyrimidine analogs .
- Ortho-substituents on the quinoline ring induce steric hindrance, reducing affinity for DNA gyrase in antimicrobial assays .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
